3-(2-Hydroxy-6-oxo-1-cyclohexenyl)propionitrile
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Overview
Description
3-(2-Hydroxy-6-oxo-1-cyclohexenyl)propionitrile is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is characterized by a cyclohexene ring substituted with a hydroxy group and a nitrile group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 3-(2-Hydroxy-6-oxo-1-cyclohexenyl)propionitrile typically involves the reaction of cyclohexanone with acrylonitrile under basic conditions. The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation to form the desired product . Industrial production methods may involve optimized reaction conditions such as temperature control, solvent selection, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
3-(2-Hydroxy-6-oxo-1-cyclohexenyl)propionitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form ethers.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Hydroxy-6-oxo-1-cyclohexenyl)propionitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2-Hydroxy-6-oxo-1-cyclohexenyl)propionitrile exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxy group can form hydrogen bonds, while the nitrile group can act as a nucleophile or electrophile in different reactions. These properties make it a valuable compound in synthetic chemistry and biochemical studies .
Comparison with Similar Compounds
Similar compounds to 3-(2-Hydroxy-6-oxo-1-cyclohexenyl)propionitrile include:
3-(2-Hydroxy-6-oxo-1-cyclohexenyl)acetonitrile: Differing by the length of the carbon chain attached to the nitrile group.
3-(2-Hydroxy-6-oxo-1-cyclohexenyl)butyronitrile: Featuring a longer carbon chain than the propionitrile derivative.
2-Hydroxy-6-oxo-1-cyclohexenylacetonitrile: With the nitrile group attached directly to the cyclohexene ring.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to its analogs .
Properties
CAS No. |
57943-19-8 |
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Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-(2-hydroxy-6-oxocyclohexen-1-yl)propanenitrile |
InChI |
InChI=1S/C9H11NO2/c10-6-2-3-7-8(11)4-1-5-9(7)12/h11H,1-5H2 |
InChI Key |
OUWNZGQZGJEDMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(=O)C1)CCC#N)O |
Origin of Product |
United States |
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